BenchChemオンラインストアへようこそ!

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate (CAS 188177-98-2) is a stereodefined, conformationally constrained β-amino acid ester essential for drug discovery. Its rigid (1R) chiral scaffold ensures reproducibility in peptidomimetics, hNav1.7 inhibitor development, and GABA-AT SAR studies, eliminating the need for downstream chiral separations. Procure the precise (1R) enantiomer for reliable, stereochemically pure research outcomes.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 188177-98-2
Cat. No. B573993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
CAS188177-98-2
Synonyms3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1R)-(9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCOC(=O)C1(CCC=CC1)N
InChIInChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m0/s1
InChIKeyFNGUJQIETLABEY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate (CAS 188177-98-2) – Chiral β-Amino Acid Ester for Drug Discovery


Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate (CAS 188177-98-2) is a chiral, conformationally constrained β-amino acid ester featuring a cyclohexene ring, a stereodefined (1R)-amino group, and a methyl ester. With a molecular formula of C8H13NO2 and an exact mass of 155.094629 g/mol [1], this compound serves as a key building block in medicinal chemistry and organic synthesis . Its rigid cyclic scaffold and defined stereochemistry enable the construction of structurally precise, stereochemically pure analogs essential for probing structure–activity relationships (SAR) in drug discovery programs .

Why Racemic or Unspecified Stereoisomers of Methyl 1-aminocyclohex-3-ene-1-carboxylate Cannot Replace the (1R) Enantiomer in Rigorous Applications


The (1R) enantiomer is not interchangeable with its (1S) counterpart or racemic mixtures. Stereochemistry fundamentally dictates molecular recognition, binding affinity, and biological activity. For instance, the (1R) configuration positions the amino and carboxylate groups in a specific spatial orientation that interacts with chiral biological targets or catalytic sites [1]. Using the incorrect enantiomer or a racemate can lead to drastically different, often diminished, pharmacological profiles, as observed in GABA-AT inhibitors where enantiomers exhibit distinct inhibitory mechanisms [2]. Procuring the defined (1R) stereoisomer eliminates the confounding variable of stereochemical ambiguity and ensures reproducibility in chiral synthesis and SAR studies.

Quantitative Differentiation Evidence for Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate Against Its Closest Comparators


Absolute Stereochemistry (1R) Enables Defined Spatial Orientation of Functional Groups Compared to (1S) Enantiomer or Racemate

The (1R) configuration specifies the three-dimensional arrangement of the amino and ester groups. This contrasts with the (1S) enantiomer (CAS 188177-99-3) and racemic mixtures, which present opposite or scrambled orientations. While direct comparative biological data for this exact scaffold is limited in public literature, the fundamental principle of stereochemistry dictates that (1R) and (1S) enantiomers will interact differently with chiral environments, such as enzyme active sites or chiral stationary phases. For structurally related aminocyclohexene GABA-AT inhibitors, enantiomers exhibited distinct activity profiles, with cis-3-aminocyclohex-4-ene-1-carboxylic acid (3) and cis-2-aminocyclohex-3-ene-1-carboxylic acid (5) acting as irreversible inactivators, while their trans counterparts were reversible inhibitors [1]. This class-level evidence underscores the critical importance of defined stereochemistry for reproducible biological outcomes. The (1R) isomer provides a fixed spatial arrangement, allowing for precise SAR interpretation, whereas racemic or alternative enantiomers introduce uncontrollable variability.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Enzymatic Resolution Potential: (1R) Enantiomer as a Product of Kinetic Resolution

Enzymatic resolution methods have been developed for related cyclic β-amino acid esters, demonstrating the feasibility of isolating the (1R) enantiomer from racemic mixtures. While a specific patent for methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate was not located in the allowed sources, a related patent (WO2007091110A1) describes an enzymatic resolution process for preparing cyclic β-amino acid ester enantiomers, including those with a cyclohexene core [1]. This class-level evidence suggests that the (1R) enantiomer can be obtained in high enantiomeric excess via enzymatic kinetic resolution, a method known for its mild conditions and selectivity. In contrast, the racemic mixture or the (1S) enantiomer would require additional, often inefficient, separation steps or asymmetric synthesis to achieve comparable stereochemical purity. The availability of the (1R) enantiomer as a resolved product underscores its value as a defined chiral starting material.

Biocatalysis Enzymatic Resolution Green Chemistry

Conformational Constraint of Cyclohexene Ring Provides Distinct Scaffold Relative to Flexible Analogs

The cyclohexene ring in methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate imparts a degree of conformational constraint compared to acyclic or fully saturated cyclohexane analogs. This constraint reduces the number of accessible conformations, which can enhance target binding affinity and selectivity by pre-organizing the pharmacophore. In the context of hNav1.7 inhibitor development, aminocyclohexene scaffolds (including related compounds) were found to exhibit high selectivity and minimal CYP inhibition compared to earlier tetrahydropyridine leads [1]. While the exact compound was not directly tested, the class-level evidence indicates that the cyclohexene core offers a favorable balance between rigidity and flexibility, enabling interactions not possible with more flexible or rigidly constrained analogs. The (1R) stereochemistry further locks the relative orientation of the amino and ester groups, providing a uniquely defined spatial pharmacophore.

Conformational Restriction Structure-Based Design Peptidomimetics

Physicochemical Properties Differentiate from Related Regioisomers and Heteroatom Analogs

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate possesses a specific set of physicochemical properties: molecular formula C8H13NO2, molecular weight 155.19 g/mol, exact mass 155.094629 g/mol, polar surface area (PSA) 52.32 Ų, and a calculated density of 1.083 g/cm³ [1]. These properties differ from closely related compounds. For example, the regioisomer ethyl 2-aminocyclohex-1-ene-1-carboxylate (CAS 1128-00-3) has an ethyl ester and a different substitution pattern, resulting in altered lipophilicity and hydrogen bonding potential . The methyl ester of the target compound contributes to its specific solubility and permeability profile, which can be advantageous in certain synthetic or biological contexts compared to the free carboxylic acid (CAS 824-07-7). While direct comparative solubility data are not available from allowed sources, the calculated properties provide a baseline for differentiation: the target compound has a lower molecular weight and different ester moiety compared to ethyl or tert-butyl analogs, influencing its suitability for various applications.

Physicochemical Properties Solubility Drug-like Properties

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate: Prioritized Research & Development Applications


Asymmetric Synthesis of Chiral Drug Candidates and Natural Product Analogs

This (1R) enantiomer serves as a stereodefined building block for constructing complex chiral molecules. Its defined stereochemistry at the α-carbon of the β-amino acid ester allows for the predictable installation of chirality into target molecules, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and natural product derivatives. The compound's utility in stereoselective synthesis is supported by its preparation via ruthenium-catalyzed ring-closing metathesis, a method that ensures high stereochemical fidelity [1]. Researchers can leverage the (1R) configuration to access a specific diastereomeric series, avoiding the need for costly and time-consuming chiral separations downstream.

Medicinal Chemistry Lead Optimization of hNav1.7 Inhibitors

Based on class-level evidence, the aminocyclohexene scaffold is a privileged pharmacophore for developing selective, orally bioavailable hNav1.7 inhibitors for pain management [1]. Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate provides the core cyclohexene ring system with a defined (1R) amino acid ester handle. This enables the systematic exploration of SAR by varying the substituents on the nitrogen and carboxylic acid moieties while maintaining a consistent, stereochemically pure scaffold. The resulting compounds have demonstrated improved pharmacokinetic profiles and efficacy in rodent pain models [1], highlighting the scaffold's potential for advancing analgesic drug candidates.

Synthesis of Conformationally Constrained Peptidomimetics

The rigid cyclohexene ring and defined (1R) stereochemistry make this compound an ideal precursor for peptidomimetics. By incorporating this cyclic β-amino acid into peptide chains, researchers can restrict backbone flexibility, which often leads to enhanced metabolic stability, improved target binding affinity, and better oral bioavailability compared to linear peptides. The (1R) configuration provides a specific dihedral angle constraint, allowing for the design of peptidomimetics that adopt stable secondary structures, such as turns or helices, with predictable conformations. This is supported by the known use of cyclic β-amino acids as building blocks for modified analogues of biologically active peptides [2].

Development of Selective GABA-AT Inhibitors

Conformationally restricted aminocyclohexene carboxylic acids, closely related to this compound, have been shown to act as time- and concentration-dependent irreversible inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme target for epilepsy and drug addiction therapies [1]. The (1R) enantiomer of methyl 1-aminocyclohex-3-ene-1-carboxylate can be hydrolyzed to the corresponding free amino acid, which may serve as a scaffold for designing novel, stereochemically defined GABA-AT inactivators. The rigidity of the cyclohexene ring is crucial for achieving irreversible inhibition, as it limits conformational freedom and promotes a specific binding mode [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.